molecular formula C7H7NO3 B14144557 2-(4-Hydroxypyridin-2-yl)acetic acid CAS No. 1227499-21-9

2-(4-Hydroxypyridin-2-yl)acetic acid

Cat. No.: B14144557
CAS No.: 1227499-21-9
M. Wt: 153.14 g/mol
InChI Key: VYRWTBMVDMNOED-UHFFFAOYSA-N
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Description

2-(4-Hydroxypyridin-2-yl)acetic acid is an organic compound with the molecular formula C7H7NO3. It is a derivative of pyridine, a six-membered aromatic ring with one nitrogen atom. This compound is characterized by the presence of a hydroxyl group (-OH) at the 4-position and an acetic acid group (-CH2COOH) at the 2-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxypyridin-2-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxypyridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxypyridin-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of 2-(4-oxopyridin-2-yl)acetic acid.

    Reduction: Formation of 2-(4-hydroxypyridin-2-yl)ethanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

2-(4-Hydroxypyridin-2-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as metal chelation in the treatment of metal overload disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxypyridin-2-yl)acetic acid involves its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the acetic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound may also act as a chelating agent, binding to metal ions and affecting their availability and activity in biological systems.

Comparison with Similar Compounds

2-(4-Hydroxypyridin-2-yl)acetic acid can be compared with other similar compounds, such as:

    2-(2-Hydroxypyridin-4-yl)acetic acid: Similar structure but with different positioning of the hydroxyl and acetic acid groups.

    4-Hydroxy-2-quinolones: Compounds with a similar hydroxyl group but a different ring structure.

    Hydroxypyridinone chelators: Compounds with similar metal chelation properties but different chemical structures.

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

1227499-21-9

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

2-(4-oxo-1H-pyridin-2-yl)acetic acid

InChI

InChI=1S/C7H7NO3/c9-6-1-2-8-5(3-6)4-7(10)11/h1-3H,4H2,(H,8,9)(H,10,11)

InChI Key

VYRWTBMVDMNOED-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=CC1=O)CC(=O)O

Origin of Product

United States

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